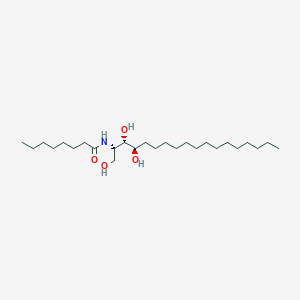

N-octanoylphytosphingosine is a phytoceramide in which the N-acyl group is specified as octanoyl. It derives from an octanoic acid.

N-Octanoylphytosphingosine

CAS No.: 475995-74-5

Cat. No.: VC1876123

Molecular Formula: C26H53NO4

Molecular Weight: 443.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 475995-74-5 |

|---|---|

| Molecular Formula | C26H53NO4 |

| Molecular Weight | 443.7 g/mol |

| IUPAC Name | N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octanamide |

| Standard InChI | InChI=1S/C26H53NO4/c1-3-5-7-9-10-11-12-13-14-15-17-18-20-24(29)26(31)23(22-28)27-25(30)21-19-16-8-6-4-2/h23-24,26,28-29,31H,3-22H2,1-2H3,(H,27,30)/t23-,24+,26-/m0/s1 |

| Standard InChI Key | XQNJLWJVISBYSS-GSLIJJQTSA-N |

| Isomeric SMILES | CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)NC(=O)CCCCCCC)O)O |

| SMILES | CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCCC)O)O |

| Canonical SMILES | CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCCC)O)O |

Introduction

Chemical Properties

Structural Characteristics

N-Octanoylphytosphingosine consists of a phytosphingosine backbone with an octanoyl group attached to the nitrogen atom. Its IUPAC nomenclature identifies it as N-octanoyl-4-hydroxysphinganine, also referred to as N-octanoyl (2S, 3S, 4R)-2-amino-1,3,4-octadecanetriol . The compound features a long hydrocarbon chain with multiple hydroxyl groups and an amide linkage, contributing to its amphipathic nature, which is crucial for its interactions with cellular membranes and other biomolecules.

Synthesis and Production

Synthetic Routes

The synthesis of N-Octanoylphytosphingosine involves the acylation of phytosphingosine with octanoic acid or its derivatives. This reaction typically employs coupling reagents and proceeds under specific conditions to ensure selective acylation at the amino group. As documented in related literature, one synthetic approach involves the reaction of d-ribo-phytosphingosine with acyl chlorides in the presence of N,N-diisopropylethylamine, using tetrahydrofuran as the solvent .

The general synthetic route can be outlined as follows:

-

Preparation of the phytosphingosine starting material

-

Activation of octanoic acid, often as an acyl chloride

-

Coupling reaction under anhydrous conditions

-

Purification of the resulting N-Octanoylphytosphingosine

The reaction typically uses coupling reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. This approach ensures selective acylation at the amino group while preserving the hydroxyl functionalities of the phytosphingosine backbone.

Industrial Production

Industrial-scale production of N-Octanoylphytosphingosine necessitates optimized conditions to achieve higher yields and purity. The commercial synthesis often includes enhanced purification methods such as recrystallization or chromatographic techniques. Given the compound's applications in cosmetic and pharmaceutical formulations, stringent quality control measures are implemented to ensure consistent purity levels exceeding 98% .

Commercial suppliers provide N-Octanoylphytosphingosine at various research and industrial grades, with common package sizes ranging from milligram quantities for research to larger amounts for industrial applications. The compound is typically stored under controlled conditions to maintain its stability and purity.

Biological Activities and Functions

Skin Barrier Function

N-Octanoylphytosphingosine contributes significantly to skin barrier function through multiple mechanisms. The compound enhances moisturization and provides protective properties that improve skin hydration. Its structural similarity to naturally occurring ceramides enables it to integrate into the lipid matrix of the stratum corneum, reinforcing skin barrier integrity and reducing transepidermal water loss.

The effectiveness of N-Octanoylphytosphingosine in skin barrier function can be attributed to its ability to:

-

Intercalate between corneocytes in the stratum corneum

-

Form ordered lipid structures with other skin lipids

-

Contribute to moisture retention through hydrogen bonding

-

Support lipid barrier repair mechanisms

These properties make N-Octanoylphytosphingosine valuable in cosmetic formulations targeting dry skin, barrier dysfunction, and age-related skin concerns.

Metabolic Pathways

The metabolism of phytosphingosine, the parent compound of N-Octanoylphytosphingosine, follows distinct pathways that have been characterized in both yeast and mammalian systems. Phytosphingosine undergoes metabolism to odd-numbered fatty acids and is incorporated into glycerophospholipids . This metabolic pathway involves 2-hydroxypalmitic acid as an intermediate, demonstrating the conversion of hydroxyl group-containing lipids to metabolizable fatty acids.

The enzymatic conversion of sphinganine to phytosphingosine involves C-4 hydroxylation, catalyzed by Des2 enzyme. Studies have shown that the apparent Km and Vmax of Des2 for the substrate N-octanoylsphinganine (a related compound) were 35 μM and 40 nmol·h−1·mg of protein−1 respectively . This enzymatic activity is crucial for the production of phytosphingosine-containing lipids in biological systems.

Applications

Cosmetic Applications

N-Octanoylphytosphingosine finds extensive application in skincare formulations due to its moisturizing and protective properties. Its ability to improve skin hydration and barrier function makes it valuable in products targeting:

-

Dry skin conditions

-

Aging skin with compromised barrier function

-

Sensitive skin requiring barrier repair

-

General moisturization and skin protection

The compound's natural occurrence in skin and structural similarity to endogenous ceramides contribute to its biocompatibility and efficacy in cosmetic formulations. Products containing N-Octanoylphytosphingosine often claim improved skin texture, enhanced moisture retention, and strengthened barrier function.

Research Applications

N-Octanoylphytosphingosine serves as an important research tool for investigating sphingolipid metabolism and signaling. Its defined structure and purity make it suitable for various experimental applications, including:

-

Studies on ceramide metabolism and function

-

Investigation of skin barrier mechanics

-

Research on cellular signaling pathways

-

Development of novel therapeutic approaches

Commercial suppliers typically provide research-grade N-Octanoylphytosphingosine with high purity (>98-99%) suitable for in vitro and ex vivo applications . The compound's stability under proper storage conditions (typically -20°C) ensures reliable experimental results.

Research Findings

Enzymatic Interactions and Metabolism

Research on compounds related to N-Octanoylphytosphingosine has provided insights into sphingolipid metabolism. Studies on the Des2 enzyme, which catalyzes the C-4 hydroxylation of dihydroceramide to form phytoceramides, have demonstrated specific kinetic parameters with N-octanoylsphinganine as a substrate. The apparent Km was determined to be 35 μM, with a Vmax of 40 nmol·h−1·mg of protein−1 . These findings contribute to our understanding of the biosynthetic pathways leading to phytoceramides, including N-Octanoylphytosphingosine.

Furthermore, research has elucidated the metabolic pathway of phytosphingosine, involving its conversion to odd-numbered fatty acids via 2-hydroxypalmitic acid as an intermediate . This pathway represents an important mechanism for the metabolism of hydroxyl group-containing lipids and contributes to fatty acid diversity in biological systems.

Comparative Analysis

Comparison with Related Compounds

N-Octanoylphytosphingosine belongs to a broader class of sphingolipids, with structural similarities and differences compared to other ceramides. Table 2 provides a comparative analysis of N-Octanoylphytosphingosine and related compounds.

The structural variations among these compounds, particularly the presence or absence of the C-4 hydroxyl group and the length of the N-acyl chain, contribute to differences in their physical properties, biological activities, and applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume